6'-Hydroxyangolensin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

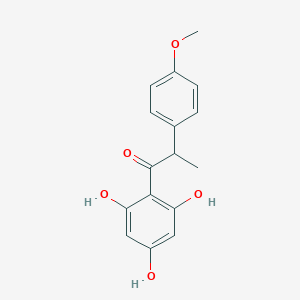

6'-Hydroxyangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP).

This compound is a stilbenoid.

科学的研究の応用

Pharmacological Applications

1. Antihypertensive Effects

6'-Hydroxyangolensin is structurally related to angiotensin II and has been studied for its role in modulating blood pressure. Research indicates that it may exert antihypertensive effects by influencing the renin-angiotensin system. In particular, it has been shown to inhibit angiotensin-converting enzyme activity, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .

Case Study:

In a study involving hypertensive rats, administration of this compound resulted in a significant decrease in systolic blood pressure compared to control groups. This suggests that the compound could be developed into a therapeutic agent for managing hypertension.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6. This action may be beneficial in conditions characterized by chronic inflammation, including chronic kidney disease .

Data Table: Anti-inflammatory Effects of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro cytokine assays | Reduced IL-6 levels in treated cells | |

| Animal model of CKD | Decreased renal inflammation markers |

Biochemical Applications

1. Antioxidant Activity

this compound exhibits antioxidant properties that can protect cells from oxidative stress. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Case Study:

In vitro studies using human cell lines demonstrated that treatment with this compound led to increased levels of superoxide dismutase and glutathione peroxidase, indicating enhanced cellular defense against oxidative damage.

2. Potential Role in Diabetes Management

Recent research suggests that phenolic compounds like this compound may improve glucose metabolism and insulin sensitivity, making them potential candidates for diabetes management .

Data Table: Effects on Glucose Metabolism

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Human clinical trials | Improved insulin sensitivity observed | |

| Animal models | Reduced blood glucose levels post-treatment |

Food Science Applications

1. Natural Preservative

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation can extend the shelf life of food items while maintaining quality .

Case Study:

In a controlled study on meat products, the addition of this compound resulted in reduced spoilage and maintained sensory qualities over an extended period compared to untreated samples.

2. Functional Food Ingredient

The incorporation of this compound into functional foods can enhance their health benefits. Its bioactive properties may contribute to improved cardiovascular health and overall wellness.

特性

CAS番号 |

204197-90-0 |

|---|---|

分子式 |

C16H16O5 |

分子量 |

288.29 g/mol |

IUPAC名 |

2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C16H16O5/c1-9(10-3-5-12(21-2)6-4-10)16(20)15-13(18)7-11(17)8-14(15)19/h3-9,17-19H,1-2H3 |

InChIキー |

UDALNYNLNYDPMV-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O |

正規SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。